

An In-Depth Technical Guide to 2,2-Dimethylaziridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylaziridine

Cat. No.: B1330147

[Get Quote](#)

CAS Number: 2658-24-4

Synonyms: 2,2-Dimethylethyleneimine

This guide provides a comprehensive overview of **2,2-dimethylaziridine**, a valuable heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Core Properties and Data

2,2-Dimethylaziridine is a cyclic amine featuring a three-membered ring. Its inherent ring strain makes it a reactive intermediate, susceptible to ring-opening reactions, which is a key feature exploited in synthetic chemistry.

Physicochemical Data

The fundamental physicochemical properties of **2,2-dimethylaziridine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	2658-24-4	[1] [2]
Molecular Formula	C ₄ H ₉ N	[1] [3]
Molecular Weight	71.12 g/mol	[3]
Appearance	Colorless to yellow liquid	
Boiling Point	49 °C at 760 mmHg; 70-72 °C	[4] [5]
Density	0.78 g/cm ³	[4]
pKa (Predicted)	8.28 ± 0.40	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,2-dimethylaziridine**.

Spectroscopy	Data Highlights	Reference(s)
¹³ C NMR	Spectra available for review.	[2] [6]
¹⁵ N NMR	Spectra available for review.	[2]
Mass Spec (GC-MS)	Spectra available, with major peaks at m/z 30, 28, and 56 in one dataset, and 56, 30, and 71 in another.	[2]
Infrared (IR)	Near IR spectra available for review.	[2]

Synthesis and Purification

The primary synthetic route to **2,2-dimethylaziridine** involves the cyclization of an amino alcohol.

Experimental Protocol: Synthesis from 2-Amino-2-methylpropanol

A common method for the preparation of **2,2-dimethylaziridine** is the reaction of 2-amino-2-methylpropanol with sulfuric acid to form the corresponding amino acid sulfate ester, which is subsequently cyclized upon treatment with a strong base.[\[1\]](#)

Step 1: Esterification

- 2-Amino-2-methylpropanol is reacted with sulfuric acid. This step involves the protonation of the amino group and esterification of the hydroxyl group.

Step 2: Cyclization

- The resulting product from Step 1, a brown solid, is treated with a sodium hydroxide solution at 125 °C.[\[1\]](#) This promotes an intramolecular nucleophilic substitution, where the deprotonated amino group displaces the sulfate ester, forming the aziridine ring.[\[1\]](#) This process typically yields **2,2-dimethylaziridine** in a range of 45-51%.[\[1\]](#)

A similar patented method for the synthesis of 2-methylaziridine from isopropanolamine, sulfuric acid, and a liquid alkali highlights the industrial applicability of this general approach.[\[7\]](#)

Purification Method

For applications requiring high purity, **2,2-dimethylaziridine** can be purified by the following procedure:

- The compound is dried over solid potassium hydroxide (KOH).
- It is then filtered and freshly distilled from sodium.
- For storage, it should be kept under a dry nitrogen atmosphere.[\[1\]](#)

Chemical Reactivity and Applications

The high ring strain of the aziridine ring in **2,2-dimethylaziridine** dictates its reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. The ring-opening reactions are of particular importance.

Ring-Opening Reactions

The regioselectivity of the ring-opening of substituted aziridines is a critical aspect of their synthetic utility.^{[8][9][10]} For non-activated aziridines like **2,2-dimethylaziridine**, the ring-opening typically requires activation, for example, by protonation of the nitrogen atom or by using a Lewis acid, followed by nucleophilic attack.

Nucleophilic Ring-Opening: The reaction of activated **2,2-dimethylaziridines** with various nucleophiles is a cornerstone of their application. The regioselectivity of this reaction is influenced by the nature of the activating group on the nitrogen and the nucleophile itself.

Experimental Protocol: Reaction with Grignard Reagents

Activated **2,2-dimethylaziridines** react with Grignard reagents (RMgHal) in boiling tetrahydrofuran (THF). These reactions can yield products of "normal" ring-opening, where the nucleophile attacks the less substituted carbon, as well as rearranged products. The product distribution is highly dependent on the activating group on the aziridine nitrogen, the nature of the Grignard reagent, and the reaction conditions.

A proposed mechanism involves a Lewis acid-assisted attack of the halide from the Grignard reagent on the tertiary carbon of the aziridine ring, leading to an "abnormal" ring-opening. This intermediate can then react further to give the observed products.

Applications in Bioactive Compound Synthesis

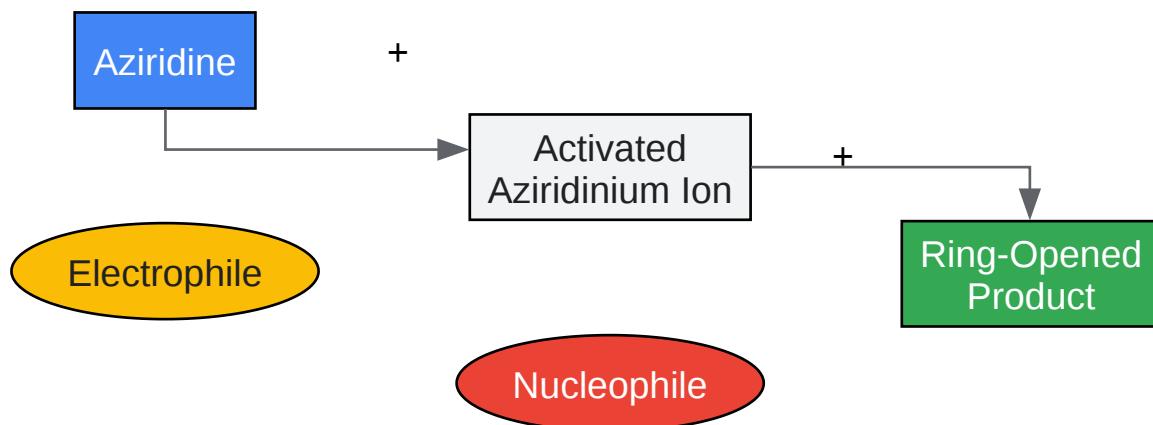
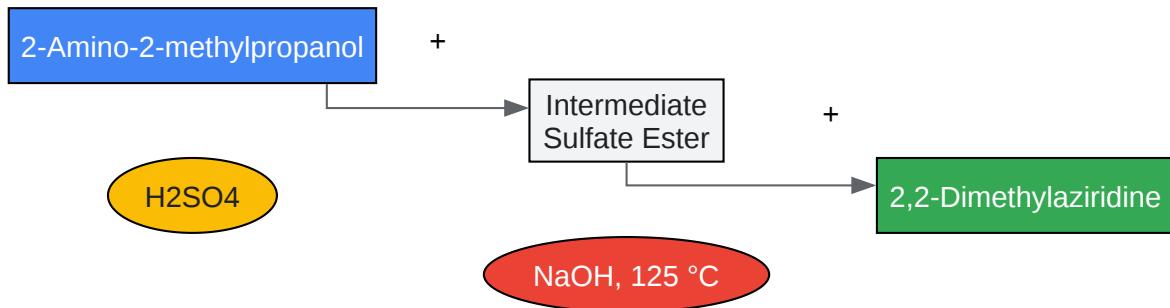
Aziridines are valuable building blocks in medicinal chemistry for the synthesis of a wide array of bioactive molecules.^[11] The ring-opening of aziridines provides a direct route to vicinal diamines and other functionalized amines, which are common motifs in pharmaceuticals. The regioselective nature of the ring-opening allows for the controlled introduction of various functionalities.^{[8][9]}

While specific examples detailing the use of **2,2-dimethylaziridine** in the synthesis of marketed drugs are not readily available in the searched literature, its potential as a precursor to complex amines makes it a compound of interest for the development of new chemical entities. The general reactivity patterns of aziridines suggest its utility in constructing scaffolds for various therapeutic targets.

Safety Information

2,2-Dimethylaziridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:



- H225: Highly flammable liquid and vapor.
- H301: Toxic if swallowed.
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H314: Causes severe skin burns and eye damage.
- H315: Causes skin irritation.[\[2\]](#)

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis of 2,2-Dimethylaziridine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,2-Dimethylaziridine | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,2-dimethylaziridine | 2658-24-4 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Application of Bioactive N-Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2-Dimethylaziridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330147#2-2-dimethylaziridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com